molecular formula C10H11N3O2 B3231525 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione CAS No. 132458-42-5

5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione

Cat. No. B3231525
CAS RN: 132458-42-5
M. Wt: 205.21 g/mol
InChI Key: AHJYIHQIEHOBBE-UHFFFAOYSA-N
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Description

5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 . It is a powder that is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-4,14H,5,11H2,(H2,12,13,15) . This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 166-168 degrees Celsius .

Scientific Research Applications

Dual Receptor and Transporter Affinity

A study explored the design of imidazolidine-2,4-dione derivatives, focusing on compounds with dual 5-HT1A receptor and serotonin transporter (SERT) affinity. These derivatives exhibited pharmacological profiles suggesting potential for enhanced SERT blocking efficacy combined with 5-HT1A partial agonism and 5-HT2A antagonism. Such compounds could offer new avenues for antidepressant and anxiolytic therapies (Czopek et al., 2013).

Novel Spiro-linked Derivatives

Research on the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates led to novel 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones. These compounds, through rearrangement, yielded 5-phenyl-2-thioxospiro[4H-imidazol-4,3′-[3H]indol]-2′(1′H,3H)-ones, among others, showcasing the versatility of imidazolidine derivatives in synthesizing structurally diverse molecules with potential biological applications (Klásek et al., 2010).

Antitumor Activity

A study on imidazole-4-one and imidazolidine-2,4-dione analogues highlighted their design and synthesis for evaluating antitumor activity. Certain compounds demonstrated significant cytotoxic potency against various cancer cell lines, indicating the potential of imidazolidine-2,4-dione derivatives in cancer treatment (El-Sayed et al., 2018).

Structural and Molecular Interactions

The crystallization and structural analysis of N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide demonstrated the planarity of the imidazolidine-2,4-dione system and its interactions, suggesting the importance of molecular structure in the stability and interaction properties of such compounds (Sethusankar et al., 2002).

DNA Binding Studies

Imidazolidine derivatives were investigated for their DNA binding affinity, revealing significant interactions that could justify their potential as effective anti-cancer drugs. This study underlines the importance of imidazolidine-2,4-dione derivatives in developing new therapeutic agents with targeted DNA binding capabilities (Shah et al., 2013).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-4,8H,5,11H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJYIHQIEHOBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132458-42-5
Record name 5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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